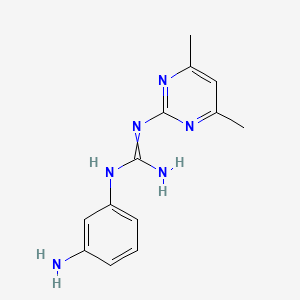

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

青銅色の光沢を持つ細かい緑色の結晶として現れ、無臭です . この化合物は、水、エタノール、ジエチレングリコール、ジプロピレングリコールに可溶です . 一般的に染料として使用され、さまざまな科学分野で応用されています。

準備方法

合成経路と反応条件

ML055の合成には、ジメチルアニリンとホルムアルデヒドの縮合と、その後のメチル化が含まれます。反応は通常、塩酸などの触媒の存在下で行われます。反応条件には、約100°Cの温度を維持し、目的の生成物が生成されるまで数時間混合物を撹拌することが含まれます。

工業生産方法

工業的な設定では、ML055は同様の合成経路によって、より大規模に生産されます。このプロセスには、均一性を確保するために、大型反応器と連続撹拌の使用が含まれます。その後、反応混合物をろ過および再結晶によって精製して、高純度の最終生成物を得ます。

化学反応の分析

反応の種類

ML055は、以下を含むさまざまな化学反応を受けます。

酸化: ML055は、使用される酸化剤に応じて、さまざまな生成物を形成するために酸化することができます。

還元: この化合物は、無色のロイコ型に還元することができます。

置換: ML055は、その官能基の1つが別の基に置換される置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。反応は通常、酸性または塩基性条件で行われます。

還元: 水素化ホウ素ナトリウムや亜鉛粉などの還元剤を酸の存在下で使用します。

置換: ハロゲンやアルキル化剤などの試薬を制御された条件下で使用して、置換を達成します。

生成される主要な生成物

酸化: 主要な生成物には、ML055のさまざまな酸化誘導体が含まれます。

還元: 主要な生成物は、ML055のロイコ型です。

置換: 主要な生成物は、反応中に導入された置換基によって異なります。

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C13H16N6 and features a guanidine group attached to a pyrimidine moiety, which is known for its biological activity. The presence of both an amino group and a pyrimidine ring enhances its potential as a bioactive molecule.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. Research indicates that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in several cancers .

Inhibition of Enzymatic Activity

This compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that guanidine derivatives can inhibit glutaminyl cyclase, an enzyme associated with neurodegenerative diseases . By inhibiting such enzymes, these compounds could potentially alleviate symptoms or slow the progression of diseases like Alzheimer's.

Case Studies

Case Study 1: FGFR4 Inhibition

- Objective : To evaluate the selective inhibitory activity of this compound on FGFR4.

- Methodology : Cell viability assays were performed on Hep3B tumor cells.

- Findings : The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against liver cancer .

Case Study 2: Neuroprotective Effects

- Objective : To investigate the neuroprotective effects of guanidine derivatives.

- Methodology : In vitro assays were conducted to assess the impact on neuronal cell lines exposed to neurotoxic agents.

- Findings : The compound exhibited protective effects against oxidative stress-induced cell death, indicating its potential use in treating neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The development of derivatives with modifications at the pyrimidine ring has been shown to improve potency and selectivity against target enzymes or receptors .

Potential Future Directions

Given its promising biological activities, further research into this compound could focus on:

- Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

- In vivo studies to evaluate safety and efficacy in animal models before clinical trials.

- Exploring its role in combination therapies for enhanced anticancer effects.

作用機序

ML055の作用機序には、細胞成分との相互作用が含まれます。生物系では、ML055は核酸およびタンパク質に結合し、その構造と機能の変化につながります。DNAにインターカレーションする能力により、染色技術で役立ちます。さらに、ML055は細胞膜を破壊することができ、抗菌特性に貢献しています。

類似の化合物との比較

ML055は、メチルバイオレット10Bやクリスタルバイオレットなどの他のメチルバイオレット染料に似ています。ML055は、その特定の化学構造と特性によりユニークです。クリスタルバイオレットは幅広い用途を持っていますが、ML055はpH指示薬および生物学的染色における使用に特化しています。

類似の化合物のリスト

- メチルバイオレット10B

- クリスタルバイオレット

- 塩基性バイオレット1

ML055は、その特定の溶解性特性と、さまざまなpH条件下で色が変化する能力により、さまざまな科学的用途で貴重なツールとなります。

類似化合物との比較

ML055 is similar to other methyl violet dyes, such as Methyl Violet 10B and Crystal Violet. ML055 is unique due to its specific chemical structure and properties. Unlike Crystal Violet, which has broader applications, ML055 is more specialized in its use as a pH indicator and in biological staining.

List of Similar Compounds

- Methyl Violet 10B

- Crystal Violet

- Basic Violet 1

ML055 stands out due to its specific solubility properties and its ability to change color under different pH conditions, making it a valuable tool in various scientific applications.

生物活性

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with significant biological activity, particularly in the context of cancer research and pharmacology. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a guanidine moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Research indicates that this compound functions primarily as an inhibitor of specific kinases. Its mechanism involves the modulation of signaling pathways that are crucial for cell proliferation and survival. Specifically, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Anti-Cancer Properties

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. For instance, it was found to significantly inhibit the growth of hepatocellular carcinoma (HCC) cell lines, indicating its potential as an anti-cancer agent .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells. Research on related guanidine derivatives has shown that they can activate caspases, which are vital for the apoptotic process .

- Selectivity : The selectivity of this compound for specific FGFRs over others suggests a targeted approach in cancer therapy, potentially reducing side effects compared to less selective agents.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of guanidine derivatives. Modifications in the pyrimidine ring and the introduction of functional groups have been shown to enhance biological activity and selectivity towards cancer cells. For example, methyl substitutions on the pyrimidine ring have been correlated with increased FGFR selectivity .

特性

分子式 |

C13H16N6 |

|---|---|

分子量 |

256.31 g/mol |

IUPAC名 |

1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

InChI |

InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19) |

InChIキー |

XGQAWNOUOJVCQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |

異性体SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C |

正規SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |

同義語 |

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。